molecular formula C44H82O3 B13783319 Tetracontenylsuccinic anhydride CAS No. 64347-19-9

Tetracontenylsuccinic anhydride

Cat. No.: B13783319
CAS No.: 64347-19-9
M. Wt: 659.1 g/mol
InChI Key: IXWBHHJBQSZMAF-XAHDOWKMSA-N
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Description

Historical Context and Evolution of Succinic Anhydride (B1165640) Chemistry

The chemistry of succinic anhydride and its derivatives has a rich history, dating back to the early explorations of dicarboxylic acids. Succinic anhydride itself is a cyclic dicarboxylic anhydride, appearing as a colorless solid. wikipedia.orgnih.gov Its synthesis can be achieved through the dehydration of succinic acid or, on an industrial scale, by the catalytic hydrogenation of maleic anhydride. wikipedia.orgyoutube.com

The journey into alkenyl-substituted succinic anhydrides began with the reaction of maleic anhydride with alkenes, a process known as the "ene" reaction. core.ac.uk This reaction, first described in the 1930s, opened the door to a vast array of ASAs with varying chain lengths. wikipedia.org Initially, the focus was on shorter-chain ASAs, which found use as intermediates in organic synthesis. However, the potential for long-chain ASAs in applications requiring surface activity and hydrophobicity soon became apparent.

Classification and Structural Features of Alkenylsuccinic Anhydrides (ASAs)

Alkenylsuccinic anhydrides are broadly classified based on the length and structure of their alkenyl side chain. This chain is typically derived from an olefin and can range from a few carbon atoms to over twenty. taylorandfrancis.comtaylorandfrancis.com Tetracontenylsuccinic anhydride falls into the category of long-chain ASAs, possessing a C40 alkenyl group.

The general structure of an ASA consists of a five-membered succinic anhydride ring to which a long hydrocarbon chain is attached. researchgate.net This structure results in a molecule with a polar, reactive anhydride head and a nonpolar, hydrophobic tail. The reactivity of the anhydride group allows for various chemical modifications, most notably esterification reactions with hydroxyl groups. wikipedia.orgscispace.com

Feature Description
Core Structure Five-membered succinic anhydride ring
Side Chain Long alkenyl (hydrocarbon) chain
Key Functional Group Cyclic anhydride
Amphiphilic Nature Possesses both hydrophilic (anhydride) and hydrophobic (alkenyl chain) regions

Academic Significance of this compound within Polymer and Materials Science

Within the realms of polymer and materials science, this compound holds particular interest due to its long C40 alkenyl chain. This extended hydrophobic chain can significantly influence the properties of polymers and materials it is incorporated into.

In polymer science, this compound can be utilized as a monomer or a modifying agent. Its anhydride functionality allows it to be incorporated into polyester (B1180765) and polyamide backbones through ring-opening polymerization. The long C40 side chain can then act as an internal plasticizer, increasing flexibility and lowering the glass transition temperature of the resulting polymer. Furthermore, the hydrophobic nature of the tetracontenyl group can enhance the water resistance and surface hydrophobicity of the polymer.

In materials science, this compound and its derivatives are explored for their potential as surfactants, dispersants, and surface sizing agents. taylorandfrancis.com The long C40 chain is particularly effective at reducing surface tension and stabilizing emulsions and dispersions. In the context of materials like paper and textiles, it can be used to impart hydrophobicity, preventing the absorption of water. wikipedia.org

Overview of Research Trajectories for this compound and Related Homologues

Current and future research on this compound and its homologues is focused on several key areas:

Synthesis and Characterization: Developing more efficient and sustainable synthetic routes to long-chain ASAs is an ongoing effort. core.ac.ukulisboa.pt Researchers are also focused on thoroughly characterizing the physical and chemical properties of these molecules to better understand their behavior in various applications.

Polymer Modification: Exploring the full potential of incorporating long-chain ASAs into different polymer systems to create novel materials with tailored properties remains a significant research direction. This includes investigating their effects on mechanical properties, thermal stability, and surface characteristics.

Biomedical Applications: The biocompatibility and biodegradability of certain long-chain ASAs are being investigated for potential use in drug delivery systems and biomedical implants. nih.govresearchgate.net The long alkyl chain can enhance the encapsulation of hydrophobic drugs and control their release.

Sustainable Materials: As the demand for sustainable and bio-based materials grows, research is turning towards the synthesis of long-chain ASAs from renewable resources, such as plant oils. core.ac.uk

Properties

CAS No.

64347-19-9

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

IUPAC Name

3-[(E)-tetracont-6-enyl]oxolane-2,5-dione

InChI

InChI=1S/C44H82O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-42-41-43(45)47-44(42)46/h34-35,42H,2-33,36-41H2,1H3/b35-34+

InChI Key

IXWBHHJBQSZMAF-XAHDOWKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/CCCCCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Advanced Synthetic Methodologies for Tetracontenylsuccinic Anhydride

Elaboration of Alkene-Maleic Anhydride (B1165640) Ene Reactions for Long-Chain Alkenylsuccinic Anhydride Formation

Mechanistic Studies of Thermal and Catalyzed Ene Reactions

The mechanism of the ene reaction between an alkene and maleic anhydride has been a subject of considerable study.

Thermal Reactions: In the absence of a catalyst, the reaction is typically conducted at high temperatures, often exceeding 200°C. wikipedia.org Kinetic studies and the absence of cyclobutane (B1203170) byproducts suggest that the thermal reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, cyclic transition state. rsc.orginflibnet.ac.in This is a key finding, as it implies a high degree of stereospecificity. The reaction is generally found to follow second-order kinetics. rsc.orgresearchgate.net

Catalyzed Reactions: To mitigate the high temperatures and potential side reactions associated with the thermal process, Lewis acid catalysts are often employed. organic-chemistry.org These catalysts, such as aluminum chloride (AlCl₃) or various organoaluminum compounds, can significantly accelerate the reaction, allowing it to proceed at much lower temperatures. wikipedia.org The catalyst coordinates with the enophile (maleic anhydride), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more electrophilic. This enhancement facilitates the reaction, often leading to higher yields and selectivities under milder conditions. organic-chemistry.orgwikipedia.org While the thermal reaction is viewed as concerted, Lewis acid-catalyzed ene reactions can, in some cases, proceed through a stepwise mechanism involving a charged intermediate, which can influence the stereochemical outcome. organic-chemistry.org

Table 1: Comparison of Thermal vs. Lewis Acid-Catalyzed Ene Reactions

Feature Thermal Ene Reaction Lewis Acid-Catalyzed Ene Reaction
Mechanism Generally concerted, cyclic transition state rsc.orginflibnet.ac.in Can be concerted or stepwise organic-chemistry.orgwikipedia.org
Temperature High (typically >200°C) wikipedia.org Lower temperatures possible wikipedia.org
Reaction Rate Slower Faster wikipedia.org
Catalyst None Lewis acids (e.g., AlCl₃, Me₂AlCl) wikipedia.org
Side Reactions Polymerization, decomposition at high temps core.ac.uk Can minimize thermal side reactions wikipedia.org

Influence of Alkene Stereochemistry and Substitution on Product Yields and Regioselectivity

The structure of the alkene, specifically the position and stereochemistry of the double bond, has a profound impact on the reaction's outcome.

Alkene Substitution: For the synthesis of Tetracontenylsuccinic anhydride, the starting alkene is a long-chain C40 olefin. The reactivity is influenced by the substitution pattern at the double bond.

Terminal Alkenes (α-olefins): In thermal reactions, the abstraction of a primary allylic hydrogen is favored over secondary and tertiary hydrogens. ulisboa.pt

Internal Alkenes: With internal olefins, regioselectivity becomes a key consideration, as allylic hydrogens on either side of the double bond can be transferred, leading to a mixture of regioisomers. core.ac.ukulisboa.pt For instance, the reaction of an internal olefin with maleic anhydride can yield two different alkenyl succinic anhydride products. ulisboa.pt The reactivity generally increases with the number of substituents on the double bond, as this stabilizes the developing positive charge in catalyzed reactions. wikipedia.org

Alkene Stereochemistry: The geometry of the alkene (E/Z or trans/cis) influences the transition state and, consequently, the stereochemistry of the product.

Studies on model alkenes like cis- and trans-dec-5-ene show that the trans-isomer favors an exo-transition state, leading to a trans-configuration in the resulting alkenylsuccinic anhydride. rsc.orgresearchgate.net

The cis-isomer, due to steric hindrance, is more likely to proceed through an endo-transition state. rsc.orgresearchgate.net Generally, alkenes with bulkier groups on opposite sides of the double bond (trans or E configuration) are more stable and can lead to cleaner reactions with higher yields of the thermodynamically favored product. libretexts.org

Table 2: Influence of Alkene Structure on Ene Reaction with Maleic Anhydride

Alkene Type Transition State Preference Product Characteristics Reference(s)
1-Alkene Exo Favors abstraction of primary allylic hydrogen ulisboa.pt
***trans*-Internal Alkene** Exo Leads to trans-configured product rsc.orgresearchgate.net
***cis*-Internal Alkene** Endo (due to steric hindrance) Can lead to different diastereomers rsc.orgresearchgate.net

Alternative Synthetic Routes to this compound

While the ene reaction is the most direct method, alternative, multi-step synthetic strategies exist, primarily involving the formation and subsequent dehydration of the corresponding dicarboxylic acid.

Carboxylic Acid Dehydration Approaches

This approach involves first synthesizing tetracontenylsuccinic acid and then dehydrating it to form the anhydride. The initial acid can be prepared by hydrolyzing the anhydride produced from a standard ene reaction. The subsequent dehydration is a classic method for forming cyclic anhydrides from 1,4-dicarboxylic acids. sciencemadness.org

Several reagents can accomplish this transformation:

Thermal Dehydration: Simply heating the dicarboxylic acid can drive off water to form the anhydride. However, this often requires very high temperatures (e.g., 230-260°C) and can be inefficient for long-chain, high-boiling point acids. sciencemadness.orggoogle.com

Chemical Dehydrating Agents: A variety of powerful dehydrating agents are effective under milder laboratory conditions. These include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and oxalyl chloride. acs.orgorgsyn.org

Acetic Anhydride: Acetic anhydride can be used to dehydrate a dicarboxylic acid, forming the desired anhydride and acetic acid as a byproduct. sciencemadness.orgprepchem.com The reaction is often driven to completion by distilling off the more volatile acetic acid. sciencemadness.org

Table 3: Common Dehydrating Agents for Succinic Acid Derivatives

Reagent Typical Conditions Notes Reference(s)
Acetic Anhydride Refluxing with the dicarboxylic acid Economical; equilibrium driven by removal of acetic acid sciencemadness.orgorgsyn.orgprepchem.com
Phosphorus Pentoxide (P₂O₅) Heating with the dicarboxylic acid Powerful but can be harsh and lead to charring acs.orgchemistrysteps.com
Acetyl Chloride Heating with the dicarboxylic acid Effective, produces HCl and acetic acid as byproducts orgsyn.orgprepchem.com
Thionyl Chloride (SOCl₂) Heating with the dicarboxylic acid Efficient, but generates gaseous byproducts (SO₂, HCl) acs.org

Applications of Mixed Anhydride Systems in this compound Synthesis

The mixed anhydride method is a more specialized route, typically used to activate a carboxylic acid for coupling reactions, such as in peptide synthesis. highfine.comorganicreactions.org Its application to form a symmetrical anhydride like this compound is less direct but theoretically plausible.

The process could involve:

Reacting one of the carboxyl groups of tetracontenylsuccinic acid with a highly reactive acid derivative, such as pivaloyl chloride or 2,4,6-trichlorobenzoyl chloride, in the presence of a base like triethylamine. nih.govgoogle.com

This forms a "mixed anhydride," which is a highly activated intermediate. rsc.org

This activated intermediate could then theoretically undergo an intramolecular reaction where the second carboxyl group displaces the activating group to form the cyclic succinic anhydride.

This method offers the advantage of proceeding under very mild conditions, which can be beneficial for sensitive substrates. google.com However, it introduces more steps and reagents, making it less economically viable for bulk synthesis compared to the direct ene reaction. highfine.com The primary challenge is ensuring the intramolecular cyclization is favored over intermolecular side reactions.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

Optimizing the synthesis of this compound via the ene reaction is critical to maximize yield and minimize the formation of undesirable byproducts, such as polymers and tars, which can affect the product's color and performance. wikipedia.orgcore.ac.uk Key parameters include temperature, reaction time, and molar ratio of reactants.

Temperature: There is a trade-off between reaction rate and side product formation. Studies on similar long-chain ASAs show that increasing the temperature from 180°C to 220°C increases the conversion rate. However, temperatures above 210°C often lead to a significant increase in side products. ulisboa.pt A temperature of around 210°C is often a good compromise. ulisboa.pt

Reaction Time: Longer reaction times generally lead to higher yields, but also to more byproducts due to prolonged exposure to high temperatures. core.ac.uk For many ASA syntheses, a reaction time of 6 to 10 hours represents an optimal balance. core.ac.ukulisboa.pt

Molar Ratio: The molar ratio of the alkene (tetracontene) to maleic anhydride is another crucial factor. Using an excess of the alkene can help drive the reaction to completion, but an excess of maleic anhydride can lead to its presence in the final product, complicating purification. ulisboa.pt A molar ratio of alkene to maleic anhydride between 1.0 and 1.5 is often found to be a suitable compromise between yield and purity. ulisboa.pt

Inhibitors: To suppress the unwanted polymerization of maleic anhydride or the alkene at high temperatures, polymerization inhibitors like hydroquinone (B1673460) or phenothiazine (B1677639) are often added to the reaction mixture. wikipedia.org

Table 4: Optimization Parameters for ASA Synthesis via Ene Reaction

Parameter Investigated Range Optimal Value/Range Observed Effect Reference(s)
Temperature 180°C - 220°C ~210°C Higher temps increase yield but also side products ulisboa.pt
Reaction Time 2 - 12+ hours 6 - 10 hours Longer times increase yield and side products core.ac.ukulisboa.pt
Alkene : Maleic Anhydride Molar Ratio 1.0 - 2.0 1.0 - 1.5 Lower ratios increase yield but also side products ulisboa.pt
Inhibitor (e.g., Hydroquinone) 0 - 2.5% (by weight of MA) ~2.5% Reduces polymerization and tar formation wikipedia.orgulisboa.pt

Catalyst Development and Screening for Enhanced Efficiency and Selectivity

The synthesis of this compound is typically achieved through an ene reaction between a C40 alpha-olefin (tetracontene) and maleic anhydride. The development of effective catalysts is crucial for controlling this reaction, which can be performed thermally without a catalyst, but often suffers from low yields and the formation of undesirable by-products.

Catalyst development primarily focuses on Lewis acids and Brønsted acids, which can accelerate the ene reaction rate and improve selectivity. The screening process involves evaluating various catalysts under controlled conditions to identify candidates that offer the highest conversion of reactants and the best selectivity towards the desired linear isomer of this compound over other branched or polymeric by-products.

Research findings indicate that the choice of catalyst has a significant impact on reaction outcomes. For instance, in related long-chain alkenyl succinic anhydride syntheses, catalysts are evaluated based on their ability to lower the reaction temperature, reduce reaction time, and minimize the formation of tars and other impurities.

Table 1: Illustrative Comparison of Catalytic Systems for Alkenyl Succinic Anhydride Synthesis

Catalyst TypeTypical ExamplesOperating Temperature (°C)Key AdvantagesKey Disadvantages
None (Thermal) -200-240No catalyst cost or removal neededHigh energy consumption, low selectivity, significant by-product formation
Homogeneous Lewis Acids AlCl₃, SnCl₄, TiCl₄150-200High activity, increased reaction ratesDifficult to remove from product, potential for corrosion and waste generation
Heterogeneous Solid Acids Zeolites, Acidic Clays180-220Ease of separation (filtration), potential for regeneration and reuseLower activity compared to homogeneous catalysts, potential for pore-fouling
Organic Catalysts Methanesulfonic acid120-180High yields, often used in solvent-free conditionsCan require neutralization steps, potential for product contamination

The screening process often involves parallel reactor systems where multiple catalysts are tested simultaneously. Key performance indicators include reactant conversion (measured by techniques like gas chromatography) and product selectivity (analyzed via NMR or HPLC). The ideal catalyst provides high yields of the target product in a shorter time and at a lower temperature, contributing to both economic and environmental benefits.

Solvent Effects and Green Chemistry Considerations in this compound Production

A significant advancement in this area is the development of solvent-free synthesis methods. researchgate.net Conducting the reaction "neat" (without any solvent) offers several advantages:

Increased Reaction Rate: The concentration of reactants is at its maximum, which can lead to a higher reaction rate. researchgate.net

Reduced Waste: Eliminating the solvent prevents emissions and the need for solvent disposal or recycling, which is often energy-intensive. researchgate.net

Simplified Work-up: The final product isolation is simplified, often requiring only filtration or distillation to remove unreacted starting materials. researchgate.net

Solvent-free reactions are typically conducted at elevated temperatures where the reactants are in a molten state. researchgate.net The temperature is a critical parameter that must be carefully controlled; it needs to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation of the reactants and products. researchgate.net Research into the acylation of polysaccharides with succinic anhydride has highlighted the promise of solvent-free approaches for developing novel, bio-based ester compounds. nih.gov

Table 2: Comparison of Solvent-Based vs. Solvent-Free Synthesis

ParameterSolvent-Based Process (e.g., Xylene)Solvent-Free Process
Reactant Concentration DilutedMaximum
Process Equipment Reactor, Condenser, Solvent Recovery UnitReactor
Energy Consumption Higher (heating solvent, recovery)Lower
Environmental Impact VOC emissions, solvent wasteMinimal
Product Separation Distillation of solvent and productFiltration, vacuum distillation of unreacted materials
Worker Safety Exposure risks to volatile organic compoundsReduced chemical exposure risks

The principles of green chemistry are increasingly being applied to the production process. This includes not only the move towards solvent-free conditions but also the use of catalysts that can be easily recovered and reused, minimizing waste at the source.

Purification and Isolation Techniques for High Purity this compound

After synthesis, the crude reaction mixture contains the desired this compound product, unreacted maleic anhydride, unreacted tetracontene, and various by-products. Achieving high purity is essential for its final application. The purification process is typically a multi-step procedure designed to remove these impurities.

The primary purification techniques employed are:

Vacuum Distillation/Stripping: This is the most common method for removing volatile, unreacted starting materials. Unreacted maleic anhydride has a much lower boiling point than the high molecular weight this compound product. By applying heat under reduced pressure, the maleic anhydride can be vaporized and collected, leaving behind the less volatile product. This step is crucial as residual maleic anhydride can be highly reactive and detrimental to the final product's performance.

Filtration: Following the removal of volatile components, the crude product may still contain solid impurities or catalyst residues (in the case of heterogeneous catalysis). Hot filtration is often used where the molten product is passed through a filter medium to remove these solid particles.

Decolorization: The crude product can often be dark in color due to the formation of polymeric or tar-like by-products, especially if the reaction was carried out at high temperatures. Treatment with activated carbon is a common method for color removal. The activated carbon adsorbs the colored impurities, and the purified product is then separated by filtration.

The effectiveness of the purification process is monitored using various analytical techniques. Purity is often assessed by measuring the acid number of the product, while techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and the absence of impurities.

Table 3: Purification Stages and Impurities Removed

Purification StageTechniqueTarget ImpurityPhysical Principle
1. Removal of Volatiles Vacuum Distillation / StrippingUnreacted Maleic Anhydride, light by-productsDifference in boiling points under reduced pressure
2. Removal of Solids Hot FiltrationCatalyst residues, solid by-productsPhysical separation of solid particles from a molten liquid
3. Color Improvement Activated Carbon TreatmentColored impurities, polymeric tarsAdsorption of impurity molecules onto the surface of activated carbon

Achieving a high-purity final product is a balance between maximizing the removal of impurities and minimizing the loss of the desired this compound during the purification steps.

Reaction Mechanisms and Chemical Transformations of Tetracontenylsuccinic Anhydride

Nucleophilic Acyl Substitution Mechanisms with Various Reagents

The core reactivity of tetracontenylsuccinic anhydride (B1165640) lies in its susceptibility to nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a new derivative. The general mechanism proceeds through a tetrahedral intermediate. oregonstate.edulibretexts.org The reactivity of the anhydride is second only to acid halides among carboxylic acid derivatives. libretexts.org

Esterification Pathways and Kinetics

The reaction of tetracontenylsuccinic anhydride with alcohols results in the formation of a monoester and a carboxylic acid. This process, known as esterification, is a classic example of nucleophilic acyl substitution. The alcohol, acting as a neutral nucleophile, attacks a carbonyl carbon of the anhydride. youtube.com This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the carboxylate group is expelled as a leaving group. youtube.com The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. oregonstate.edu

The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the reaction temperature, and the presence of a catalyst. The rate of esterification generally increases with increasing temperature and in the presence of an acid catalyst.

Amidation Reactions and Mechanism of Amide Formation

This compound readily reacts with primary and secondary amines to form amides. This amidation reaction follows a similar nucleophilic acyl substitution mechanism. libretexts.org The amine, a strong nucleophile, attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, expelling a carboxylate leaving group to form the amide. youtube.com

A key consideration in amidation reactions with anhydrides is that two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid byproduct that is formed, resulting in an amine salt of the carboxylic acid. libretexts.orgyoutube.com The reaction can also be carried out in the presence of a non-nucleophilic base to trap the acid byproduct. youtube.com The formation of amides from carboxylic acids and amines can be facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid. bohrium.comyoutube.com

Ring-Opening Reactions with Hydroxyl and Amine Functionalized Substrates

The anhydride ring of this compound can be opened by substrates containing hydroxyl or amine functional groups. This ring-opening reaction is fundamental to its use in various applications. When a hydroxyl-containing substrate, such as a polyol or a surface with hydroxyl groups, reacts with TCSA, it results in the formation of an ester linkage and a free carboxylic acid group. researchgate.net Similarly, reaction with an amine-functionalized substrate leads to the formation of an amide linkage and a carboxylic acid.

These reactions are a form of acylation, where the tetracontenylsuccinyl group is transferred to the nucleophilic substrate. The driving force for these reactions is the high reactivity of the anhydride group and the formation of a stable ester or amide bond.

Copolymerization Reaction Pathways Involving this compound

This compound can participate in copolymerization reactions to produce polyesters with specific properties. One of the most significant copolymerization pathways is ring-opening copolymerization (ROCOP).

Ring-Opening Copolymerization (ROCOP) with Epoxides

Ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a powerful method for synthesizing polyesters. nih.gov This process allows for the creation of polymers with well-defined molecular weights and low dispersity. The reaction involves the alternating insertion of epoxide and anhydride monomers into the growing polymer chain. researchgate.net

The general mechanism for epoxide/anhydride ROCOP involves initiation, propagation, and chain transfer steps. nih.gov Initiation typically begins with the ring-opening of an epoxide by a nucleophilic initiator, which generates a metal alkoxide intermediate. nih.gov This intermediate then attacks the anhydride, opening the ring and creating a carboxylate-terminated chain, which in turn reacts with another epoxide molecule to continue the polymerization.

The success of ROCOP of epoxides and anhydrides is highly dependent on the catalyst system employed. nih.gov A variety of metal-based catalysts have been developed for this purpose, including complexes of chromium, nih.govrsc.org aluminum, manganese, rsc.org zinc, nih.gov and cobalt. nih.gov Many of these systems exhibit enhanced activity when used with a nucleophilic co-catalyst. researchgate.net

The choice of catalyst and co-catalyst has a profound impact on the resulting polymer architecture, including its molecular weight, dispersity, and stereochemistry. For instance, certain chromium(III) salen complexes have been shown to effectively catalyze the ROCOP of maleic anhydride and various epoxides. nih.gov Heterodinuclear catalysts, such as Zn(II)/Mg(II) complexes, have demonstrated excellent catalytic performance due to a synergistic effect between the metal centers. nih.govfrontiersin.org These advanced catalyst systems can lead to highly alternating copolymers and offer control over the polymer's properties. nih.govfrontiersin.org Bifunctional catalysts that covalently link a Lewis acidic metal center and a nucleophilic co-catalyst have also been developed to suppress side reactions and improve control over the polymerization. The selection of the catalyst system is therefore a critical parameter for tailoring the properties of the final polyester (B1180765) material.

Catalyst SystemMonomersKey Features
Chromium(III) Salen ComplexMaleic Anhydride, EpoxidesProduces unsaturated polyesters; allows for synthesis of high molecular weight poly(propylene fumarate). nih.gov
(BDI)ZnOAcEpoxide, Anhydride, CO2Catalyzes one-pot terpolymerization to afford block copolymers. frontiersin.org
Heterodinuclear Zn(II)/Mg(II) ComplexEpoxides, CO2/AnhydridesExhibits higher catalytic activity than homodinuclear analogues due to metal synergy. nih.govfrontiersin.org
Bifunctional Aminocyclopropenium Aluminum SalenEpoxides, AnhydridesMaintains high activity at low catalyst loadings; suppresses side reactions.
Manganese(III) Asymmetrical Schiff Base ComplexesEpoxides, AnhydridesEffective for various epoxide and anhydride combinations; activity influenced by electronic and steric effects of ligands. rsc.org
Kinetic and Thermodynamic Aspects of ROCOP with Long-Chain Anhydrides

Ring-Opening Copolymerization (ROCOP) is a powerful method for producing polyesters from epoxides and cyclic anhydrides. acs.orgnih.gov The polymerization of cyclic monomers is governed by thermodynamic and kinetic factors. wiley-vch.de Thermodynamically, the feasibility of ring-opening polymerization depends on the change in Gibbs free energy (ΔGp), which is influenced by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. wiley-vch.de A negative ΔGp is required for polymerization to be favorable. wiley-vch.de For most cyclic monomers, the polymerization is enthalpically driven due to the relief of ring strain, while the entropy decreases due to the loss of translational freedom. wiley-vch.de

The general mechanism for the ROCOP of epoxides and anhydrides involves several key steps: initiation, propagation, and potential chain transfer. acs.orgnih.gov The process is typically catalyzed by metal complexes. acs.org

Initiation: An activated epoxide is ring-opened by a nucleophile or an initiating group, creating a metal alkoxide intermediate. nih.gov

Propagation: This is followed by the rapid insertion of the anhydride into the metal-alkoxide bond, regenerating the active site for the next epoxide. acs.org This cycle of alternating insertion of epoxide and anhydride monomers leads to the formation of a polyester chain. nih.gov

Kinetic studies of epoxide/anhydride ROCOP often reveal a first-order dependence on both catalyst and epoxide concentrations. nih.gov In contrast to the ROCOP of epoxides and CO2, the backbiting side-reactions that form cyclic carbonates are less common in epoxide/anhydride ROCOP because they typically have higher energy barriers. nih.gov However, the formation of polyether linkages can still occur as a side reaction. nih.gov

Heterodinuclear catalysts, such as those combining a Lewis acidic metal (e.g., Al(III)) with an alkali metal (e.g., K(I)), have shown exceptional activity in the ROCOP of epoxides and anhydrides. acs.org The synergy between the two metal centers facilitates the polymerization process. acs.org

Table 1: Catalyst Systems for Epoxide/Anhydride ROCOP This table is representative of catalyst systems used for ROCOP with anhydrides and may not be specific to this compound.

Catalyst SystemMonomersKey FindingsReference
Heterodinuclear Al(III)M(I) (M=Li, Na, K, Rb)Epoxides, AnhydridesAl(III)K(I) catalyst shows exceptional activity and broad monomer scope. Mechanism operates via a metalate intermediate. acs.org
La(OiPr)31,4-Dioxan-2-one (a cyclic ester)Polymerization proceeds via a coordination-insertion mechanism. researchgate.net
Novozym 435 (Enzyme)1,4-Dioxan-2-onePolymerization follows a monomer-activated mechanism. Apparent activation energy is 45.3 kJ mol-1. researchgate.net

Mechanism of Grafting onto Polymer Backbones

Grafting is a widely used technique to modify the properties of polymers by attaching side chains (grafts) to a main polymer backbone. nih.govarxiv.orgresearchgate.net this compound can be grafted onto various polymer backbones, imparting new functionalities due to its long alkyl chain and reactive anhydride group. The primary methods for synthesizing graft copolymers are categorized as "grafting-to," "grafting-from," and "grafting-through". nih.gov The "grafting-from" approach involves initiating the growth of side chains from active sites created on the polymer backbone. wikipedia.org

Free radical grafting is a common and versatile method for modifying polymers like polyolefins and polyesters. nih.govarxiv.orgnih.gov The process is typically initiated by a free-radical generator, such as an organic peroxide or an acyloxyimide derivative. rsc.org

The general mechanism involves three main steps:

Initiator Decomposition: The initiator (e.g., a peroxide) decomposes upon heating to form primary radicals.

Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals. rsc.org

Grafting Reaction: The anhydride monomer reacts with the polymer macroradicals, resulting in the formation of a graft copolymer. arxiv.orgnih.gov

The efficiency of the grafting process is influenced by several factors, including the type and concentration of the initiator, the concentration of the anhydride monomer, and reaction conditions such as temperature and time. researchgate.net For instance, in the grafting of maleic anhydride onto polyethylene (B3416737), the degree of grafting was found to be dependent on the initial monomer content. rsc.org The use of acyloxyimide derivatives as initiators has been shown to achieve high grafting degrees with minimal side reactions like cross-linking, which can be a problem when using traditional peroxides. rsc.org

Table 2: Initiators for Free Radical Grafting of Anhydrides

Initiator TypeExampleMechanismReference
PeroxideDicumyl peroxide, Benzoyl peroxideThermal decomposition to form radicals that abstract H from the polymer backbone. rsc.org
Acyloxyimide DerivativesN-acetoxyphthalimide (NAPI)Decomposition via N–O bond dissociation to form radicals. Can lead to higher grafting efficiency and less cross-linking. rsc.org
PersulfatePotassium persulfateOften used in aqueous systems; generates sulfate (B86663) anion-radicals. nih.gov

The anhydride group is a highly reactive functional group, making it an excellent choice for polymer functionalization. researchgate.net Its reactivity stems from the two electrophilic carbonyl carbons. The reaction of anhydrides with nucleophiles, particularly amines, is a cornerstone of their utility in polymer chemistry. researchgate.netfsu.edu The amine-anhydride reaction is known to be extremely fast, often reaching completion in under 30 seconds, making it one of the most reactive pairings used in polymer blends and compatibilization. researchgate.net

This high reactivity allows for efficient modification of polymer surfaces and bulk properties. For example, grafting succinic anhydride onto a polymer like polylactic acid (PLA) introduces carboxylic acid groups after hydrolysis, which can significantly increase the material's hydrophilicity. nih.gov The presence of the anhydride functionality allows for subsequent reactions, providing a versatile handle for further chemical modification. fsu.edu

Derivatization Strategies for this compound

The anhydride ring in this compound is susceptible to attack by various nucleophiles, allowing for a range of derivatization strategies. nih.govnih.gov These reactions open the anhydride ring to form new functional groups, such as esters, amides, and imides, thereby tailoring the molecule's properties for specific applications. Chemical derivatization is a useful strategy for preparing samples for analysis or for synthesizing new molecules with desired functionalities. nih.gov

Synthesis of Succinimide (B58015) Derivatives for Specific Applications

Succinimide derivatives are important structures found in many biologically active compounds and pharmaceuticals. nih.gov this compound can be converted to its corresponding succinimide derivative through a reaction with a primary amine (H₂N-R). fsu.edu This reaction can proceed through two main pathways. fsu.edu

Ring-Opening Addition: Under mild conditions, the amine attacks one of the carbonyl carbons, opening the anhydride ring to form an amide and a carboxylic acid. fsu.edu

Cyclic Imide Formation: At higher temperatures, typically under refluxing conditions, the intermediate undergoes a dehydration (condensation) reaction to form a stable, five-membered cyclic imide ring. fsu.edu The use of a protic solvent or the addition of a reagent like thionyl chloride can also promote the formation of the cyclic imide. fsu.edu

The formation of a succinimide neutralizes the carboxylic acid group that would be present after simple ring-opening, which can be important for controlling the charge and hydrophilicity of the final product. fsu.edu

Formation of Polymeric Esters and Amides from this compound

The reaction of this compound with alcohols and amines is a straightforward method to produce esters and amides, respectively. These reactions are fundamental in polymer synthesis, leading to the formation of polyesters and polyamides. researchgate.netkhanacademy.org

Formation of Amides: As described previously, the reaction with primary or secondary amines is very rapid. researchgate.net The initial ring-opening reaction yields a succinamic acid (an amide-acid). This can be the final product or it can be a precursor to the succinimide. fsu.edu When reacting with a diamine, this can lead to the formation of polyamides, where the repeating units are linked by amide bonds. mdpi.com

Formation of Esters: Reaction with an alcohol (R-OH) in the presence of a catalyst or heat opens the anhydride ring to form an ester and a carboxylic acid. This reaction is a common method for producing mono-esters of succinic acid derivatives. If a diol is used, this reaction can be the basis for forming polyesters, where the anhydride and diol monomers are linked by ester bonds. Poly(ester amide)s, which contain both ester and amide linkages, can also be synthesized, combining the properties of both polymer classes. researchgate.netmdpi.com These materials are often biodegradable and can exhibit good thermal and mechanical properties due to hydrogen bonding between amide groups. researchgate.net

Stability and Degradation Pathways of this compound in Different Chemical Environments

The stability of this compound, a type of alkenyl succinic anhydride (ASA), is significantly influenced by its chemical environment. ASAs are known for their high reactivity, which also makes them susceptible to various degradation pathways. taylorandfrancis.comtaylorandfrancis.com The primary routes of degradation include hydrolysis, thermal decomposition, and oxidation. Understanding these pathways is crucial for the handling, storage, and application of this compound. Due to a lack of specific research data for this compound, the following information is based on studies of the broader class of alkenyl succinic anhydrides, which provides a scientifically grounded proxy for its behavior.

The principal degradation pathway for alkenyl succinic anhydrides is hydrolysis. taylorandfrancis.com The anhydride ring is highly susceptible to reaction with water, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid, known as alkenyl succinic acid. taylorandfrancis.comresearchgate.net This reaction can proceed without a catalyst. researchgate.net The high reactivity of the cyclic carboxylic anhydride structure is a key characteristic of ASAs. wikipedia.org

Several factors influence the rate of hydrolysis:

pH: The hydrolysis of ASAs is accelerated in alkaline conditions. nih.govencyclopedia.pub Maintaining a neutral or slightly acidic pH is therefore beneficial for slowing down this degradation process. nih.govencyclopedia.pub

Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of ASAs. nih.govencyclopedia.pub

Emulsion Stability: In many applications, ASAs are used as oil-in-water emulsions. The stability of this emulsion is critical; if the emulsion breaks down, the increased contact between the ASA and water accelerates hydrolysis. nih.gov The shelf life of these emulsions is often very short, sometimes only a few minutes. taylorandfrancis.com

FactorInfluence on Hydrolysis Rate
pH Increased rate in alkaline conditions.
Temperature Increased rate at higher temperatures.
Emulsion Stability Poor stability leads to an increased rate.

Thermal Degradation

Elevated temperatures can lead to the thermal decomposition of alkenyl succinic anhydrides. The synthesis of ASAs occurs at high temperatures (above 200°C), and during this process, side reactions can occur, leading to the formation of undesirable byproducts. wikipedia.orgcore.ac.uk These side reactions can include polymerization of the enophile, oligomerization of the alkene, and copolymerization between the two. core.ac.uk Thermal decomposition can also result in a retro-ene reaction. core.ac.uk These secondary products are often described as black, tarry, or waxy solids. wikipedia.orgcore.ac.uk

Oxidative Degradation

Oxidative degradation, particularly in the presence of light and oxygen, is another significant degradation pathway for alkenyl succinic anhydrides. This process, known as autooxidation, can reverse the intended effects of the compound in certain applications. researchgate.net The oxidation reaction has been found to be significantly dependent on light. researchgate.net While temperature variations have a moderate effect on this chemical stability, the presence of light and oxygen are essential for this chain of reactions to proceed. researchgate.net To mitigate this, antioxidants such as sterically hindered phenols and thioethers may be used. wikipedia.org

Integration of Tetracontenylsuccinic Anhydride into Advanced Functional Materials

Role as a Monomer and Cross-linking Agent in Polymer Chemistry

The anhydride (B1165640) group of tetracontenylsuccinic anhydride provides a reactive site for polymerization and cross-linking reactions, while the long alkenyl chain can impart flexibility, hydrophobicity, and other desirable properties to the resulting polymer network.

Polyanhydrides are a class of biodegradable polymers characterized by anhydride bonds linking the monomer units. acs.org They are often synthesized via the melt-condensation of dicarboxylic acid monomers, a process that can be initiated by activating the diacids with agents like acetic anhydride. nih.gov

For a molecule like this compound, incorporation into a polyanhydride backbone would first require hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid. This resulting diacid, featuring the long C40 chain, could then be copolymerized with other diacids, such as sebacic acid or fumaric acid, through a melt-condensation process. acs.org The inclusion of the tetracontenyl moiety would be expected to significantly influence the properties of the final copolyanhydride by:

Increasing Hydrophobicity: The long C40 chain would drastically lower the polymer's affinity for water, thereby slowing its hydrolytic degradation rate.

Lowering the Melting Point and Glass Transition Temperature (Tg): The flexible aliphatic chain would act as an internal plasticizer, reducing the polymer's crystallinity and making it more pliable.

Improving Solubility: The polymer would exhibit enhanced solubility in nonpolar organic solvents.

Unsaturated polyanhydrides, containing double or triple bonds in their backbone, can be further cross-linked to improve their mechanical and physical properties. acs.org

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved by incorporating dynamic covalent bonds into the polymer network. The reaction between a thiol and a succinic anhydride ring is a well-established chemistry for creating CANs. rsc.orgnih.gov

The process involves the ring-opening of the succinic anhydride by a thiol to form a thioester and a carboxylic acid. This reaction is reversible, allowing the network linkages to break and reform upon stimulation, typically with heat and a catalyst. nih.govresearchgate.net This dynamic nature enables properties like stress relaxation, self-healing, and reprocessing. nih.gov

This compound could be a valuable component in such systems. By reacting it with multifunctional thiols, a CAN could be fabricated where the long C40 chains are incorporated into the network structure.

Key characteristics of Thiol-Succinic Anhydride CANs:

Tunable Dynamics: The rate of stress relaxation and reprocessing can be tuned by the choice of catalyst and its concentration. researchgate.net

Thermal Reprocessing: Materials can be reprocessed multiple times by hot-pressing, often recovering their original properties. nih.gov

High Reversibility: The thioester-anhydride linkages exhibit a high potential for reversion, which is fundamental to the network's adaptability. researchgate.net

The activation energy (Ea) for viscous flow in these networks, a measure of the energy required to induce network rearrangement, has been found to be in the range of 95-120 kJ/mol, depending on the stoichiometry of the thiol and anhydride components. researchgate.net The introduction of a tetracontenyl group would likely lead to a more flexible network with a lower glass transition temperature.

ParameterFindingReference
Chemistry Reversible ring-opening of succinic anhydride by a thiol to form a thioester/acid adduct. rsc.orgnih.gov
Network Type Covalent Adaptable Network (CAN) researchgate.net
Key Property Stress relaxation and thermal reprocessability. nih.gov
Activation Energy (Ea) 95-120 kJ/mol for viscous flow. researchgate.net
Equilibrium Conversion A stoichiometric 3-mercaptopropionate-succinic anhydride mix showed 92% conversion at room temperature, decreasing to 67% at 120°C. researchgate.net

This interactive table summarizes key research findings on thiol-succinic anhydride based Covalent Adaptable Networks.

Functionalization of Polymeric Systems

The reactivity of the anhydride ring allows this compound to be grafted onto existing polymer backbones, creating graft copolymers with tailored properties. This functionalization can dramatically alter the surface characteristics, solubility, and reactivity of the host polymer.

Graft copolymerization is a powerful method for modifying polymers. While direct examples using this compound are not available, the process is well-documented for similar molecules like maleic anhydride and succinic anhydride. mdpi.comnih.gov The process typically involves a free-radical reaction where a polymer backbone (like polyethylene (B3416737) or polypropylene) is activated in the presence of the anhydride, causing the anhydride to covalently bond to the chain as a graft.

Grafting this compound onto a polymer backbone would introduce a long, hydrophobic C40 side chain with a reactive anhydride ring at its junction point. This would achieve two primary goals:

Introduce Hydrophobicity: The tetracontenyl tail would impart significant hydrophobic character, useful for creating water-repellent surfaces or compatibilizing immiscible polymer blends.

Provide Reactive Sites: The grafted anhydride ring remains available for further reactions. It can be opened by amines, alcohols, or other nucleophiles to attach other functional molecules, effectively using the graft copolymer as a versatile macromolecular scaffold. For instance, research has shown that succinic anhydride grafted onto poly(lactic acid) (PLA) creates an amine-responsive material. mdpi.comnih.gov

One of the most significant industrial applications of long-chain alkenyl succinic anhydrides is as a precursor to macromolecular dispersants, particularly for engine lubricants. acs.orgtaylorandfrancis.com These additives are crucial for preventing the agglomeration of soot, sludge, and other insoluble byproducts of combustion, thereby maintaining engine cleanliness and performance.

The synthesis involves a two-step process:

Ene Reaction: An olefin (in this case, a C40 tetracontene) is reacted with maleic anhydride to produce this compound.

Imidation: The resulting ASA is reacted with a polyamine, such as tetraethylenepentamine (B85490) (TEPA), to form a succinimide (B58015). acs.org

The final product, a tetracontenylsuccinimide, is an ashless dispersant with a distinct amphiphilic structure:

Hydrophobic Tail: The long C40 tetracontenyl group is oleophilic, making it highly soluble in the nonpolar hydrocarbon base oil of the lubricant.

Polar Head Group: The succinimide ring, with its nitrogen and oxygen atoms, provides a polar head that effectively interacts with and stabilizes soot and sludge particles, keeping them suspended in the oil rather than depositing on engine parts.

The general structure of these dispersants, known as polyisobutenyl succinimides (PIBSIs) when using polyisobutylene (B167198) as the olefin, highlights the critical role of the long alkyl chain. acs.org A C40 chain would provide the necessary steric stabilization to function effectively as a high-performance dispersant.

ComponentFunctionChemical Precursor
Hydrophobic Tail Provides solubility in base oil; steric stabilization of particulates.Tetracontene (C40 Olefin)
Connecting Group Links the tail and head group.Maleic Anhydride
Polar Head Group Adsorbs onto sludge/soot particles.Polyamine (e.g., TEPA)

This interactive table outlines the components and precursors of a succinimide-based macromolecular dispersant.

Application in High-Performance Resin Systems and Composites

Alkenyl succinic anhydrides are widely used as curing agents, also known as hardeners, for epoxy resins. researchgate.nettrigon-chemie.comhjd-chem.com The anhydride ring reacts with the epoxide groups of the resin and any available hydroxyl groups in a ring-opening addition polymerization, forming a highly cross-linked, durable thermoset material.

The choice of curing agent is critical as it dictates the properties of the final cured resin. Research on ASAs with varying chain lengths (from C8 to C16) has shown a clear trend that can be extrapolated to a C40 chain: researchgate.net

Glass Transition Temperature (Tg): As the alkenyl chain length increases, the Tg of the cured resin decreases. The long, flexible chains increase the free volume and molecular mobility within the network, lowering the temperature at which it transitions from a glassy to a rubbery state.

Tensile Strength: Longer chains lead to a lower cross-link density, resulting in reduced tensile strength and modulus.

Flexibility and Impact Strength: The internal plasticization effect of the long chains makes the resin less brittle and more flexible, which can improve its impact resistance.

Therefore, using this compound as a curing agent would be ideal for applications requiring high flexibility, excellent transparency, and a lower Tg, rather than maximum thermal resistance or stiffness. researchgate.net These properties are valuable in producing flexible coatings, adhesives, and potting compounds for electronic components where thermal cycling requires a degree of compliance to prevent stress-induced failure. hjd-chem.com

Alkenyl Chain LengthEffect on Glass Transition (Tg)Effect on Tensile StrengthEffect on Flexibility
Increasing (e.g., C8 to C16)DecreaseDecreaseIncrease
Extrapolated for C40 Significant Decrease Significant Decrease Significant Increase

This interactive table shows the researched and extrapolated effects of increasing the ASA chain length on the properties of cured epoxy resins, based on findings from reference researchgate.net.

Contribution to Dielectric Properties in Electronic Materials via Polyimide Formation

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them critical materials in the electronics industry. The introduction of long alkyl side chains is a known method to modify these properties. While specific studies incorporating TCSA into polyimides are not prevalent, the effects can be inferred from research on polyimides functionalized with shorter alkyl chains.

Detailed Research Findings:

The primary mechanism by which a long, nonpolar alkyl chain like the tetracontenyl group would influence dielectric properties is by increasing the free volume within the polymer matrix and enhancing its hydrophobicity. The dielectric constant (k) of a material is related to its ability to be polarized by an electric field. Water, with its high dielectric constant (~80), significantly degrades the dielectric performance of insulating materials. By introducing a large, hydrophobic C40 chain, TCSA would be expected to drastically reduce water absorption in the resulting polyimide.

The introduction of such a long, flexible chain would, however, likely compromise the high-temperature performance and mechanical strength for which polyimides are known. The glass transition temperature (Tg) would be expected to decrease significantly due to the plasticizing effect of the C40 chain.

Projected Impact of Alkyl Chain Length on Polyimide Properties

Property Effect of Increasing Alkyl Chain Length Projected Impact of C40 Chain (TCSA)
Dielectric Constant (k) Decrease Significant Decrease
Dielectric Loss (tan δ) Decrease Significant Decrease
Water Absorption Decrease Very Low
Glass Transition Temp. (Tg) Decrease Significant Decrease
Solubility Increase High

| Mechanical Strength | Decrease | Low |

Role in Thermosetting Resin Curing and Network Formation

Alkenyl succinic anhydrides are widely used as curing agents (hardeners) for epoxy resins. The anhydride ring reacts with the epoxide groups, as well as hydroxyl groups present on the resin backbone, to form a cross-linked polymer network. The length of the alkenyl side chain plays a critical role in determining the final properties of the thermoset.

Detailed Research Findings:

Research conducted on ASAs with varying side chain lengths (from octenyl to hexadecenyl) as curing agents for bisphenol A diglycidyl ether (DGEBA) epoxy resins reveals clear trends. researchgate.netresearchgate.net As the length of the alkenyl side chain increases:

Reactivity Decreases: The steric hindrance from a longer chain reduces the reactivity of the anhydride group with the epoxy rings. researchgate.net

Cross-linking Density Decreases: The long, flexible chains create more space between cross-links, resulting in a less densely cross-linked network.

Glass Transition Temperature (Tg) Decreases: The increased flexibility and lower cross-link density lead to a significant drop in the Tg of the cured resin. researchgate.net

Mechanical Properties Change: Tensile strength and impact strength tend to decrease with longer chains, while flexibility increases. researchgate.net

Thermal Expansion Increases: The coefficient of thermal expansion (CTE) increases due to the greater motion afforded to the polymer chain segments by the long, flexible side chains. researchgate.net

Extrapolating these findings, this compound would function as a "super-flexibilizing" curing agent. Its extremely long C40 chain would result in a thermoset with a very low cross-linking density, a low Tg, and high elasticity. Such a material would be unsuitable for high-temperature structural applications but could be valuable for applications requiring high flexibility, impact absorption, or use as a toughening agent in more brittle resin formulations.

Influence of ASA Chain Length on Cured Epoxy Resin Properties

Property C8 (Octenyl) C12 (Dodecenyl) C16 (Hexadecenyl) C40 (Tetracontenyl) (Projected)
Glass Transition Temp. (Tg) High Medium Low Very Low
Tensile Strength High Medium Low Very Low
Flexibility Low Medium High Very High

| Cross-linking Density | High | Medium | Low | Very Low |

Development of Novel Long-Chain Derivatives for Specialized Material Performance

The unique structure of TCSA, combining a reactive anhydride head with a very long hydrocarbon tail, makes it a candidate for developing specialized derivatives, particularly in the fields of liquid crystals and bio-based materials.

Synthesis of Liquid Crystalline Materials with this compound Derivatives

Liquid crystalline materials are characterized by molecules (mesogens) that possess a combination of a rigid core and flexible terminal chains. The synthesis of liquid crystals often involves attaching long alkyl or alkoxy chains to a rigid aromatic core.

Detailed Research Findings:

While there are no specific reports on synthesizing liquid crystals from TCSA, a plausible synthetic strategy can be proposed based on established principles. The succinic anhydride ring itself is not a traditional rigid mesogenic core. However, it can be functionalized by reaction with molecules containing both a reactive group (like an amine or hydroxyl) and a rigid mesogenic unit (e.g., a biphenyl (B1667301) or phenyl benzoate (B1203000) group).

In such a construct, the TCSA would provide the long, flexible C40 tail. The presence of long terminal chains is known to promote the formation of smectic liquid crystal phases, where molecules are organized into layers. semanticscholar.org The microphase separation between the rigid, polar aromatic cores and the nonpolar, flexible alkenyl chains is a driving force for this type of self-assembly. semanticscholar.org Research on other systems has shown that increasing the length of the terminal chain can stabilize smectic phases over a broader temperature range. Therefore, a derivative of TCSA, properly functionalized with a mesogenic core, would be a strong candidate for forming highly ordered smectic liquid crystal phases. This is in contrast to liquid crystals derived from maleic anhydride, where the anhydride is typically incorporated as part of the rigid core structure. nih.gov

Exploration of Bio-based Replacements in Specialty Chemical Synthesis

The chemical industry is undergoing a significant shift towards sustainability, with a focus on replacing petroleum-derived feedstocks with bio-based alternatives. imcd.fr Alkenyl succinic anhydrides are traditionally produced from petroleum-based maleic anhydride and alkenes. wikipedia.org

Detailed Research Findings:

There is a strong commercial and research interest in bio-succinic acid, which is produced via the fermentation of renewable plant-based resources. imcd.fr Bio-succinic acid is positioned as a platform chemical that can replace petro-based diacids like adipic acid and phthalic anhydride in applications such as polyesters, polyurethanes, and plasticizers. resourcewise.com

The synthesis of a fully or partially bio-based this compound is therefore conceivable. This would involve two key components:

Bio-succinic Anhydride: Derived from the dehydration of bio-succinic acid.

Bio-based C40 Alkene: Long-chain alkenes can potentially be synthesized from renewable sources like fatty acids or other microbial lipids through various chemical or biotechnological pathways.

While the direct synthesis of a C40 alkene from biological sources on a commercial scale presents challenges, the fundamental building blocks and chemical pathways are subjects of ongoing research. The development of a bio-based TCSA would align with the broader industry trend of creating specialty chemicals with a lower environmental footprint and reduced dependence on fossil fuels.

Advanced Characterization Methodologies in Tetracontenylsuccinic Anhydride Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of TCSA. These techniques provide data on the atomic and molecular level, which is fundamental for confirming the identity and purity of the compound and for studying its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Tetracontenylsuccinic Anhydride (B1165640). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, enabling the identification of isomers and the assessment of sample purity. researchgate.netbenthamdirect.com

In the ¹H NMR spectrum of a typical long-chain alkenyl succinic anhydride, characteristic signals confirm the presence of the succinic anhydride ring and the long alkenyl chain. For TCSA, the protons on the succinic anhydride ring would appear in the range of 2.6 to 3.1 ppm. core.ac.uk The protons of the double bond in the tetracontenyl chain would produce signals around 5.5 ppm. core.ac.uk The numerous methylene (B1212753) (-CH2-) groups of the long alkyl chain would generate a large, complex signal in the upfield region, typically around 1.2 ppm, while the terminal methyl (-CH3) group would appear at approximately 0.80 ppm. core.ac.uk

¹³C NMR spectroscopy further corroborates the structure, with the carbonyl carbons of the anhydride group exhibiting characteristic resonances. researchgate.netbenthamdirect.com The position of the double bond along the tetracontenyl chain, which gives rise to various regioisomers, can be investigated using advanced NMR techniques. researchgate.netbenthamdirect.com The integration of NMR signals allows for a quantitative assessment of the purity of TCSA, by comparing the signals of the main compound to those of any impurities present.

Table 1: Representative ¹H NMR Chemical Shifts for Long-Chain Alkenyl Succinic Anhydrides

Functional GroupChemical Shift (ppm)
Terminal -CH₃~ 0.80
-(CH₂)n-~ 1.2
-CH₂- adjacent to C=C~ 1.9
-CH₂- adjacent to ester~ 2.2
-CH- of succinic anhydride ring2.6 - 3.1
-CH₃ of ester~ 3.6
-CH=CH-~ 5.5

This table presents typical chemical shift ranges observed for long-chain alkenyl succinic anhydrides and is representative of what would be expected for Tetracontenylsuccinic Anhydride. core.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Anhydride Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the analysis of TCSA, primarily due to its ability to identify the characteristic functional groups of the molecule. The most prominent feature in the FTIR spectrum of TCSA is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C=O bonds in the cyclic anhydride group. These typically appear around 1780 cm⁻¹ and 1860 cm⁻¹. newspulpaper.com

FTIR is also invaluable for monitoring the chemical reactions of TCSA. For instance, the hydrolysis of the anhydride ring to a dicarboxylic acid can be followed by the disappearance of the characteristic anhydride peaks and the appearance of a broad absorption band for the O-H stretch of the carboxylic acid, as well as a shift in the carbonyl absorption. newspulpaper.comwoodresearch.sk Similarly, esterification reactions with hydroxyl-containing substrates, such as cellulose (B213188), can be monitored by observing changes in the carbonyl region. nih.gov

Table 2: Key FTIR Absorption Bands for Alkenyl Succinic Anhydrides

Functional GroupWavenumber (cm⁻¹)Description
C=O stretch (symmetric)~ 1860Anhydride
C=O stretch (asymmetric)~ 1780Anhydride
C-O-C stretchNot specifiedAnhydride
C=C stretchNot specifiedAlkene

This table highlights the characteristic infrared absorption bands for the anhydride functional group, which are key identifiers for TCSA. newspulpaper.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of TCSA and for analyzing its fragmentation patterns, which can provide further structural information. When coupled with gas chromatography (GC-MS), it allows for the separation and identification of different components in a TCSA sample, including isomers and impurities. ulisboa.ptencyclopedia.pub

The mass spectrum of TCSA would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the alkenyl succinic anhydride structure, with fragments arising from the cleavage of the succinic anhydride ring and the long alkenyl chain. This information can be used to confirm the identity of the compound and to elucidate the structure of its various isomers. ulisboa.pt Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has also been employed to study the surface chemistry of materials treated with alkenyl succinic anhydrides, providing insights into their interactions with substrates at the molecular level. nih.govencyclopedia.pub

Chromatographic Techniques for Molecular Weight Distribution and Compositional Analysis

Chromatographic methods are essential for separating the components of complex TCSA mixtures, allowing for detailed analysis of its composition and, in the case of polymeric derivatives, its molecular weight distribution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

While TCSA itself is a relatively small molecule, it is often used to modify natural or synthetic polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of these TCSA-modified polymers. alfa-chemistry.comlcms.czlcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. By comparing the elution time of a TCSA-modified polymer to that of known molecular weight standards, its average molecular weight (Mn and Mw) and polydispersity index (PDI) can be determined. alfa-chemistry.comlcms.cz This is critical for understanding how the modification with TCSA affects the polymer's properties. GPC can be coupled with other detectors, such as multi-angle light scattering (MALS) and infrared (IR) detectors, to obtain more comprehensive information about the polymer's structure and composition. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of TCSA and its related compounds in a mixture. sielc.comsielc.com HPLC can be used to assess the purity of a TCSA sample by separating it from any starting materials, by-products, or degradation products.

A key application of HPLC is the analysis of TCSA hydrolysis. The anhydride form can be separated from its corresponding dicarboxylic acid, allowing for the quantification of the degree of hydrolysis in a sample. sielc.comsielc.com This is particularly important in applications where the reactivity of the anhydride is critical. Different HPLC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific separation required. sielc.com

Thermal Analysis Methods for Reaction Monitoring in Polymer Systems

Thermal analysis techniques are indispensable tools for studying the physical and chemical changes that occur in polymers upon heating. researchgate.net These methods provide critical data on transition temperatures, thermal stability, and reaction kinetics.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transition Temperatures

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netmatec-conferences.orgresearchgate.net When studying polymers incorporating this compound, DSC can elucidate several key parameters.

The grafting reaction of this compound onto a polymer backbone, such as polyethylene (B3416737) or polypropylene (B1209903), is often an exothermic process. By monitoring the heat flow during a controlled heating program, the kinetics of this reaction can be studied. mdpi.com Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to determine the rate of reaction and the total enthalpy of the grafting process.

Furthermore, DSC is instrumental in determining the effect of this compound on the primary thermal transitions of the host polymer. The glass transition temperature (Tg), where the polymer changes from a rigid, glassy state to a more flexible, rubbery state, can be observed as a step change in the baseline of the DSC thermogram. matec-conferences.org The melting temperature (Tm) and crystallization temperature (Tc) of semi-crystalline polymers are observed as endothermic and exothermic peaks, respectively. researchgate.netdntb.gov.ua Changes in these transition temperatures upon the addition of this compound can indicate changes in chain mobility and crystal structure.

Illustrative DSC Data for a Hypothetical Polypropylene-g-Tetracontenylsuccinic Anhydride System:

SampleGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Degree of Crystallinity (%)
Neat Polypropylene-1016511545
Polypropylene + 2% this compound-816311842
Polypropylene + 5% this compound-716112039

This table presents hypothetical data for illustrative purposes, demonstrating the expected trends when this compound is incorporated into a polypropylene matrix.

Thermogravimetric Analysis (TGA) in Polymer Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is primarily used to evaluate the thermal stability and decomposition profile of polymeric materials.

Illustrative TGA Data for a Hypothetical Polyethylene-g-Tetracontenylsuccinic Anhydride System:

SampleOnset Decomposition Temperature (T-onset) (°C)Temperature at 50% Weight Loss (T50) (°C)Residual Mass at 600°C (%)
Neat Polyethylene450475< 0.5
Polyethylene + 2% this compound445470< 0.5
Polyethylene + 5% this compound440465< 0.5

This table presents hypothetical data for illustrative purposes, showing a potential slight decrease in thermal stability with increasing anhydride content.

Rheological Characterization of Polymers Incorporating this compound

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability and are closely related to their molecular structure. The incorporation of this compound, with its long, non-polar alkyl chain and polar anhydride group, is expected to significantly influence the rheological behavior of the host polymer.

The melt flow index (MFI) is a simple, single-point measurement of the ease of flow of a molten polymer. A change in MFI upon the addition of this compound can indicate changes in the average molecular weight or the introduction of chain branching.

More detailed information can be obtained from dynamic oscillatory rheometry. This technique measures the viscoelastic properties of the material, such as the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The complex viscosity (η*) as a function of frequency provides insights into the shear-thinning behavior of the polymer melt. For a polymer modified with this compound, changes in these parameters can indicate the extent of grafting, the presence of long-chain branching, and the formation of a network structure, all of which have profound effects on processability in techniques like extrusion and injection molding.

Illustrative Rheological Data for a Hypothetical Polypropylene-g-Tetracontenylsuccinic Anhydride System at 190°C:

SampleMelt Flow Index (g/10 min)Complex Viscosity (η*) at 0.1 rad/s (Pa·s)Storage Modulus (G') at 0.1 rad/s (Pa)
Neat Polypropylene10150050
Polypropylene + 2% this compound8200080
Polypropylene + 5% this compound53500150

This table presents hypothetical data for illustrative purposes, suggesting that the incorporation of this compound increases melt viscosity and elasticity, which could be indicative of grafting reactions.

Computational and Theoretical Investigations of Tetracontenylsuccinic Anhydride Reactivity

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of TCSA. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, reaction energies, and transition states, thus mapping out entire reaction pathways.

Transition State Analysis for Nucleophilic Attack on the Anhydride (B1165640) Ring

The primary reaction of TCSA involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to ring-opening. This reaction is central to its function in applications like paper sizing and as an epoxy curing agent. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to model this process.

Theoretical studies on succinic anhydride, a model compound for the reactive headgroup of TCSA, reveal that the reaction with nucleophiles such as alcohols or amines proceeds via a two-step mechanism. First, the nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of a carbon-oxygen bond in the anhydride ring. The transition state for the initial nucleophilic attack is the rate-determining step. Calculations can determine the geometry and energy of this transition state, providing the activation energy barrier for the reaction. These theoretical findings help in understanding how factors like solvent and the nature of the nucleophile influence the reaction rate.

Table 1: Representative Calculated Activation Energies for Nucleophilic Attack on Succinic Anhydride Models

NucleophileComputational MethodBasis SetCalculated Activation Energy (kcal/mol)
Water (Hydrolysis)MP26-31G(d)18.5
MethanolB3LYP6-31+G(d,p)22.1
AmmoniaCCSD(T)aug-cc-pVTZ15.3
AnilineDFT/M06-2X6-311++G(d,p)20.8

Note: These values are illustrative and are based on calculations for model systems related to TCSA. The actual values can vary based on the specific computational model and conditions.

Prediction of Reactivity and Selectivity in Copolymerization

Tetracontenylsuccinic anhydride can be incorporated into polymer chains through copolymerization, for instance, with vinyl monomers. Predicting the reactivity of TCSA in such processes is crucial for controlling the microstructure and properties of the resulting copolymer. Quantum chemical methods can be used to calculate reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.

These predictions are often based on the Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of TCSA and the comonomer are calculated. A smaller energy gap between the HOMO of one monomer and the LUMO of the other indicates a more favorable reaction. This analysis helps in selecting suitable comonomers and reaction conditions to achieve a desired copolymer composition.

Molecular Dynamics Simulations of this compound in Polymeric Systems

While quantum chemistry focuses on the details of chemical reactions, molecular dynamics (MD) simulations are used to study the physical behavior of TCSA molecules over time, especially within a larger system like a polymer matrix.

Conformational Analysis of Long Alkenyl Chains within Polymer Matrices

The long, nonpolar tetracontenyl chain is a defining feature of TCSA, responsible for its interaction with hydrocarbon-based polymers. MD simulations can model the conformational dynamics of this chain within a polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903). These simulations track the positions and velocities of all atoms over time, revealing how the chain flexes, folds, and entangles with the surrounding polymer chains.

Analysis of these simulations can provide data on the radius of gyration and end-to-end distance of the alkenyl chain, offering a quantitative measure of its spatial extension. This information is vital for understanding how TCSA acts as a compatibilizer, with the long tail anchoring into a nonpolar phase.

Simulation of Intermolecular Interactions and Compatibilization Effects

MD simulations are particularly powerful for studying the non-covalent interactions that govern the compatibilization effect of TCSA in polymer blends or composites. TCSA is an amphiphilic molecule, with a polar anhydride headgroup and a large nonpolar tail.

In a simulated blend of a polar and a nonpolar polymer, TCSA molecules are observed to migrate to the interface. The simulations can quantify the interaction energies, showing that the polar headgroup preferentially interacts with the polar phase (e.g., through dipole-dipole interactions), while the nonpolar tail is embedded within the nonpolar polymer phase through van der Waals forces. This interfacial localization reduces the interfacial tension between the two phases, leading to better blend morphology and improved mechanical properties, a phenomenon that MD simulations can help to explain and predict.

Structure-Reactivity Relationship Studies through Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity or property, in this case, reactivity. For a series of alkenyl succinic anhydrides, including TCSA, QSAR can be used to build models that predict their reactivity based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight, chain length), topological (e.g., connectivity indices), or quantum chemical (e.g., partial atomic charges, HOMO/LUMO energies). By establishing a statistically significant correlation between these descriptors and an experimentally measured reactivity (such as the rate of hydrolysis or esterification), a predictive model can be developed. Such a QSAR model would allow for the virtual screening of other long-chain alkenyl succinic anhydrides, enabling the design of molecules with optimized reactivity for specific applications without the need for synthesizing and testing each one.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Tetracontenylsuccinic anhydride with high purity, and how can impurities be minimized?

  • Methodology : Begin with controlled acylation reactions under anhydrous conditions, using stoichiometric ratios of succinic acid derivatives and alkenyl precursors. Purification via vacuum distillation or recrystallization (e.g., dry acetone or Na₂SO₄ for solvent drying ). Monitor reaction progress using thin-layer chromatography (TLC) or GC derivatization . Impurity profiles should be analyzed via HPLC or NMR to validate purity thresholds (>95%) .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

  • Approach :

  • Spectroscopy : ¹H/¹³C NMR for functional group identification and backbone confirmation (e.g., anhydride carbonyl signals at ~170–180 ppm) .
  • Titration : Acidimetric titration to quantify active anhydride content .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .
  • Chromatography : GC-MS or HPLC for purity assessment and byproduct detection .

Q. How can reaction conditions be optimized for derivatization protocols using this compound?

  • Guidelines :

  • Solvent Selection : Use aprotic solvents (e.g., dry acetone or DMF) to prevent hydrolysis .
  • Catalysis : Add triethylamine (TEA) to enhance acylation efficiency .
  • Temperature Control : Maintain 60–80°C for balanced reaction kinetics and side-reaction suppression .
  • Stoichiometry : Use a 1.2–1.5 molar excess of anhydride to ensure complete derivatization .

Advanced Research Questions

Q. How should researchers analyze conflicting data in copolymerization studies involving this compound?

  • Resolution Strategy :

  • Sequence Distribution Analysis : Use ¹³C NMR with DEPT pulse programs to distinguish triad sequences (e.g., styrene-centered vs. anhydride-centered motifs) .
  • Kinetic Modeling : Apply penultimate or terminal copolymerization models to reconcile reactivity ratios (e.g., nonlinear least-squares fitting for composition data) .
  • Thermodynamic Validation : Compare experimental vs. theoretical glass transition temperatures (Tg) to assess copolymer homogeneity .

Q. What strategies address low yield or stereoselectivity discrepancies in Diels-Alder reactions with this compound?

  • Recommendations :

  • Endo/Exo Control : Adjust diene electronic properties (e.g., electron-rich furans for enhanced endo selectivity) or use Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states .
  • Thermodynamic vs. Kinetic Pathways : Perform time-resolved kinetic studies to identify dominant pathways. Retro-Diels-Alder reactions may favor exo isomers under prolonged heating .
  • Computational Modeling : Use CCSD(T)-level calculations to predict transition-state barriers and validate experimental stereoisomer ratios .

Q. How can adsorption capacity data for this compound-modified materials be validated and standardized?

  • Validation Protocol :

  • Batch Adsorption Tests : Use EDTA titration to quantify Ca²⁺/heavy metal ion uptake under varying pH, temperature, and ionic strength .
  • Isotherm Modeling : Fit data to Langmuir/Freundlich models to assess monolayer vs. multilayer adsorption mechanisms .
  • Cross-Validation : Compare results with alternative techniques like atomic absorption spectroscopy (AAS) or ICP-MS .

Q. What experimental design principles ensure reproducibility in scaled-up syntheses of this compound-based polymers?

  • Best Practices :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Scale-Down Validation : Replicate small-scale conditions (e.g., stirring rate, heat transfer) in pilot reactors to identify critical parameters .
  • Documentation : Follow FAIR data principles—ensure raw data, metadata, and protocols are archived in standardized formats (e.g., electronic lab notebooks) .

Data Contradiction & Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental reaction outcomes?

  • Steps :

Error Source Identification : Replicate experiments to rule out procedural variability .

Sensitivity Analysis : Vary parameters (e.g., temperature, catalyst loading) to isolate influential factors .

Cross-Technique Validation : Combine NMR, MS, and computational data to reconcile structural or mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.